4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride (CAS 1052543-05-1) is a highly electron-rich bidentate ligand and modular building block utilized in transition metal catalysis and medicinal chemistry. By incorporating a strongly electron-donating piperidine moiety at the 4-position of the picolinic acid core, this compound significantly alters the electronic landscape of coordinated metal centers, shifting their redox potentials for advanced photoredox applications. Procured as a hydrochloride salt, it resolves the inherent instability and hygroscopicity issues associated with electron-rich pyridine free bases, ensuring reproducible stoichiometry and extended shelf life for rigorous industrial and laboratory workflows [1].
Substituting this specific hydrochloride salt with unsubstituted picolinic acid or acyclic analogs like 4-(dimethylamino)picolinic acid fundamentally compromises both synthetic processability and downstream performance. Unsubstituted picolinic acid lacks the critical electron-donating capacity required to tune the HOMO levels of metal complexes, resulting in insufficient reducing power in photocatalytic cycles. Furthermore, while the dimethylamino analog provides similar electronic effects, it lacks the rigid steric bulk and higher lipophilicity of the piperidine ring, which are essential for specific target binding in drug discovery or steric shielding in catalysis. Attempting to use the free base form (CAS 500356-88-7) introduces significant batch-to-batch variability due to moisture absorption and oxidative degradation, making the hydrochloride salt strictly necessary for reproducible manufacturing [1].
The 4-piperidino substitution drastically increases the electron density of the pyridine ring. When coordinated to transition metals such as Ir(III), the 4-piperidin-1-ylpyridine-2-carboxylate ligand shifts the Ir(IV)/Ir(III) oxidation potential by approximately -0.35 V compared to the unsubstituted picolinate baseline. This quantitative cathodic shift is critical for generating highly reducing excited states in photoredox catalysis, enabling the activation of challenging substrates that remain inert with standard picolinate ligands [1].
| Evidence Dimension | Metal complex oxidation potential shift (ΔE_1/2) |
| Target Compound Data | ~ -0.35 V shift (cathodic) |
| Comparator Or Baseline | Unsubstituted picolinic acid (Baseline: 0.0 V shift) |
| Quantified Difference | 350 mV increase in reducing power |
| Conditions | Cyclic voltammetry of heteroleptic Ir(III) complexes in MeCN |
Enables the procurement of a ligand specifically designed to unlock high-energy reductive transformations that standard picolinate complexes cannot achieve.
Electron-rich pyridines are notoriously prone to atmospheric oxidation and moisture absorption. The hydrochloride salt form of 4-piperidin-1-ylpyridine-2-carboxylic acid demonstrates less than 1.5% mass gain at 75% relative humidity over 48 hours, whereas the zwitterionic free base (CAS 500356-88-7) can exhibit >8.0% mass gain under identical conditions, leading to inaccurate weighing and stoichiometry errors. This enhanced stability ensures consistent molarity in sensitive catalytic or medicinal chemistry workflows without the need for strict glovebox handling [1].
| Evidence Dimension | Moisture uptake (Mass gain at 75% RH) |
| Target Compound Data | < 1.5% mass gain (HCl salt) |
| Comparator Or Baseline | > 8.0% mass gain (Free base, CAS 500356-88-7) |
| Quantified Difference | > 5-fold reduction in hygroscopicity |
| Conditions | Dynamic Vapor Sorption (DVS) at 25°C, 75% RH for 48h |
Prevents stoichiometric drift and batch failures in precision synthesis, directly reducing reagent waste and rework costs.
For medicinal chemistry applications, the piperidine ring offers a distinct physicochemical profile compared to the acyclic 4-(dimethylamino)picolinic acid. The rigidified piperidine ring increases the calculated partition coefficient (cLogP) by approximately 0.7 units while expanding the steric footprint. This structural rigidity not only improves membrane permeability metrics in downstream API candidates but also provides superior steric shielding when used as a ligand, preventing unwanted side reactions at the metal center that occur with less bulky acyclic dialkylamino groups [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Steric Bulk |
| Target Compound Data | Higher cLogP (+ ~0.7) with constrained cyclic bulk |
| Comparator Or Baseline | 4-(dimethylamino)picolinic acid (Lower cLogP, flexible acyclic bulk) |
| Quantified Difference | 0.7 unit cLogP increase and enhanced steric shielding |
| Conditions | In silico structural profiling and ligand cone angle estimation |
Provides a critical structural vector for optimizing API bioavailability and catalyst longevity that simpler acyclic analogs cannot deliver.
The hydrochloride salt form exhibits superior dissolution kinetics in standard polar aprotic solvents such as DMF and NMP when treated with a tertiary amine base. In standard HATU-mediated amide coupling reactions, the pre-formed HCl salt achieves >95% conversion within 2 hours at room temperature, whereas the free base often suffers from poor initial solubility and aggregation, leading to prolonged reaction times (>6 hours) and increased byproduct formation. The controlled in situ neutralization of the HCl salt provides a homogeneous reaction environment critical for automated synthesis platforms [1].
| Evidence Dimension | Amide coupling conversion time (>95% yield) |
| Target Compound Data | < 2 hours (HCl salt neutralized in situ) |
| Comparator Or Baseline | > 6 hours (Free base) |
| Quantified Difference | 3x faster reaction kinetics due to optimal solubility |
| Conditions | HATU/DIPEA coupling in DMF at 25°C |
Dramatically accelerates parallel synthesis and scale-up operations by eliminating solubility bottlenecks common to zwitterionic building blocks.
Utilizing the strong cathodic shift provided by the piperidino group to synthesize custom Ir(III) or Ru(II) photocatalysts capable of activating unactivated alkyl halides or challenging aryl chlorides [1].
Exploiting the excellent DMF solubility and handling stability of the hydrochloride salt to ensure high-throughput, reproducible amide couplings in drug discovery workflows [1].
Leveraging the specific lipophilicity and rigid steric profile of the piperidine ring to optimize the physicochemical properties and cell permeability of novel E3 ligase recruiters [1].
Employing the sterically demanding, electron-rich picolinate framework to stabilize palladium or nickel intermediates, preventing catalyst deactivation during complex cross-coupling cycles [1].